7-Bromo-l-tryptophan

Description

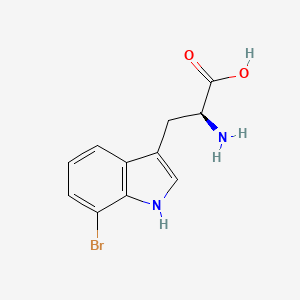

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMOOBBCGTVDGP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Br)NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Enzymatic Synthesis of 7-Bromo-L-Tryptophan: A Technical Guide

The following technical guide details the enzymatic synthesis of 7-Bromo-L-tryptophan, focusing on the use of engineered Tryptophan Synthase

Executive Summary

7-Bromo-L-tryptophan (7-Br-Trp) is a critical non-canonical amino acid (ncAA) serving as a scaffold for peptide therapeutics (e.g., chloropeptin analogs) and a precursor for Suzuki-Miyaura cross-coupling reactions in late-stage drug diversification.

Traditional chemical synthesis of 7-Br-Trp is plagued by low yields, harsh conditions, and the requirement for complex chiral resolution steps. This guide presents a biocatalytic protocol utilizing engineered, stand-alone variants of the Tryptophan Synthase

Mechanistic Principles

The Catalytic Engine: TrpB and PLP

The synthesis relies on the pyridoxal 5'-phosphate (PLP)-dependent condensation of 7-bromoindole and L-serine .

-

Transimination: The internal aldimine (PLP bound to catalytic Lysine) undergoes transimination with L-serine.

- -Elimination: The enzyme catalyzes the dehydration of L-serine to form a highly electrophilic aminoacrylate intermediate (E-AA), which remains tightly bound in the active site.

-

Nucleophilic Attack: 7-Bromoindole enters the active site and attacks the

-carbon of the aminoacrylate. -

Product Release: Reprotonation and transimination release 7-Bromo-L-tryptophan and regenerate the internal aldimine.

The Steric Challenge

The 7-position of the indole ring introduces significant steric clash within the active site of native TrpB enzymes, often leading to low conversion. Engineered variants (e.g., Pf5G8 or Pf0B) have been evolved to expand the active site volume, accommodating the bulky bromine atom while maintaining strict stereocontrol.

Figure 1: Mechanistic pathway of TrpB-catalyzed synthesis. The critical step for 7-Br-Trp is the nucleophilic attack of the bulky indole on the aminoacrylate.

Strategic Enzyme Selection

For this specific transformation, native Tryptophan Synthase is not recommended . Native enzymes require the

Recommended Biocatalyst: Engineered PfTrpB (Stand-Alone)

-

Source: Pyrococcus furiosus (Hyperthermophile).[1]

-

Variant: Pf5G8 or TmTrpB (evolved variants).

-

Advantages:

-

Thermostability: Can operate at 50–75°C, increasing the solubility of the hydrophobic 7-bromoindole.

-

Stand-Alone Activity: Does not require the

-subunit. -

Substrate Tolerance: Mutations allow accommodation of the C7-halogen.

-

Comparison of Methods

| Feature | Tryptophan Synthase (TrpB) | Tryptophanase | Chemical Synthesis |

| Substrates | Indole + L-Serine | Indole + Pyruvate + NH | Indole + Serine (Metal Cat.)[2] |

| Thermodynamics | Irreversible (High Yield) | Reversible (Equilibrium Limited) | Variable |

| Stereoselectivity | >99% ee (L-form) | Moderate to High | Racemic (requires resolution) |

| 7-Br Tolerance | High (with engineered variants) | Low | High |

| Cost | Low (Serine is cheap) | Low | High (Catalysts/Steps) |

Detailed Experimental Protocol

Reagents & Equipment[3]

-

Enzyme: Purified PfTrpB variant (approx. 5–10 mg/mL stock).

-

Substrates:

-

7-Bromoindole (Solid, hydrophobic).

-

L-Serine (Solid).[3]

-

-

Cofactor: Pyridoxal 5'-phosphate (PLP).

-

Buffer: 50 mM Potassium Phosphate (KPi), pH 8.0.

-

Cosolvent: Dimethyl sulfoxide (DMSO).

-

Equipment: Heat block or shaker capable of 60°C; HPLC for analysis.

Reaction Setup (10 mL Scale)

Note: This protocol is scalable. For 7-bromoindole, the low solubility is the rate-limiting factor. We use a "fed-batch" or biphasic approach if concentrations exceed 10 mM.

Step 1: Buffer Preparation

Prepare 10 mL of 50 mM KPi buffer (pH 8.0) containing 40

Step 2: Substrate Solubilization

-

L-Serine: Add 1.5 equivalents (relative to indole). For a 10 mM target reaction, add 15.8 mg L-Serine directly to the buffer.

-

7-Bromoindole: Dissolve 19.6 mg (0.1 mmol) in 500

L DMSO (5% v/v final concentration). Do not add to buffer yet.

Step 3: Enzyme Addition

Add the PfTrpB enzyme to the buffer/Serine mix. Target a final concentration of 2–5

Step 4: Reaction Initiation Add the 7-Bromoindole/DMSO solution to the reaction mixture.

-

Tip: Add slowly with agitation to prevent precipitation of the indole. A fine suspension is acceptable; the enzyme will pull the equilibrium.

Step 5: Incubation Incubate at 60°C with shaking (200 rpm) for 12–24 hours.

-

Why 60°C?PfTrpB is active up to 80°C, but 60°C balances rate with the thermal stability of the brominated product and PLP.

Monitoring & Quenching

-

Sampling: Take 50

L aliquots at 1, 4, and 12 hours. -

Quenching: Mix aliquot 1:1 with Acetonitrile (MeCN) containing 0.1% TFA. Centrifuge to pellet protein.

-

Analysis: Analyze supernatant via HPLC (C18 column, gradient 5-95% MeCN/Water + 0.1% TFA). Monitor consumption of 7-bromoindole (Rt ~ high) and appearance of 7-Br-Trp (Rt ~ moderate).

Figure 2: Step-by-step experimental workflow for the enzymatic synthesis.

Purification and Quality Control

Downstream Processing

-

Clarification: Centrifuge the reaction mixture (10,000 x g, 15 min) to remove denatured protein.

-

Concentration: If the volume is large, concentrate via rotary evaporation to remove cosolvent (DMSO).

-

Isolation:

-

Method A (Precipitation): Adjust pH to the isoelectric point of 7-Br-Trp (approx pH 5.9) and cool to 4°C. The product often precipitates due to the hydrophobicity of the bromine.

-

Method B (Prep-HPLC): For high purity, inject onto a C18 Prep-HPLC column. Elute with a Water/MeCN gradient.

-

-

Lyophilization: Freeze-dry the collected fractions to obtain a white to off-white powder.

Validation Metrics

-

H NMR (400 MHz, D

-

Chiral HPLC: Use a Chiralpak ZWIX(+) or Crownpak CR(+) column to verify L-configuration. Expect >99% ee.

-

HRMS: Calculated for C

H

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Substrate Inhibition | Feed 7-bromoindole continuously or in batches rather than a single bolus. |

| Precipitation | 7-Bromoindole insolubility | Increase DMSO to 10-15% or add a non-ionic surfactant (e.g., 0.5% Triton X-100). |

| Enzyme Inactivation | PLP depletion | Supplement reaction with additional 50 |

| Racemization | High pH or Temp | Ensure pH does not exceed 8.0. Reduce temp to 50°C if product stability is compromised. |

References

-

Buller, A. R., et al. (2015).[4] "Directed evolution of the tryptophan synthase

-subunit for stand-alone function recapitulates allosteric activation."[1][4] Proceedings of the National Academy of Sciences. [Link] -

Romney, D. K., et al. (2017).[5] "Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues." Journal of the American Chemical Society. [Link]

-

Goss, R. J., & Newill, P. L. (2006). "A convenient enzymatic synthesis of L-halotryptophans." Chemical Communications. [Link]

-

Herger, M., et al. (2020). "Synthesis of

-Branched Tryptophan Analogues Using an Engineered Subunit of Tryptophan Synthase." Angewandte Chemie International Edition. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US5776740A - Process for the preparation of L-tryptophan - Google Patents [patents.google.com]

- 3. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering the Tryptophan Synthase β-Subunit for Synthesis of Noncanonical Amino Acids - ProQuest [proquest.com]

- 5. pubs.acs.org [pubs.acs.org]

7-Bromo-L-Tryptophan: Structural Elucidation, Properties, and Synthetic Pathways

Executive Summary

7-Bromo-L-tryptophan (7-Br-Trp) is a non-canonical amino acid of significant interest in medicinal chemistry and structural biology. Naturally occurring in marine sponges and anthozoa, it serves as a critical biosynthetic intermediate for bioactive peptides such as steganolides and conotoxins. Beyond its biological role, 7-Br-Trp is a valuable tool in protein engineering, where its heavy-atom bromine substituent facilitates X-ray crystallographic phasing and quenches intrinsic fluorescence via intersystem crossing. This guide details the structural identification, physicochemical properties, and validated synthesis protocols for 7-Br-Trp.

Structural Elucidation

The unambiguous identification of 7-Br-Trp relies on a triad of analytical techniques: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography.

Mass Spectrometry (MS)

The presence of a bromine atom provides a distinct spectral signature due to the natural abundance of its stable isotopes,

-

Isotopic Pattern: A 1:1 doublet ratio (

and -

Fragmentation: In MS/MS analysis, the loss of the bromine radical (

) or HBr is often observed, confirming the halogenation. -

Exact Mass: For

, the calculated monoisotopic mass (

NMR Spectroscopy

Substitution at the C7 position of the indole ring dramatically alters the spin system of the aromatic protons compared to native L-tryptophan.

-

1H NMR (DMSO-d6, 500 MHz):

-

Loss of Signal: The resonance typically assigned to H-7 (approx.

7.4 ppm in L-Trp) is absent. -

Coupling Pattern Changes:

-

H-6: Appears as a doublet (or doublet of doublets if long-range coupling exists) rather than a triplet, due to the loss of ortho-coupling to H-7.

-

H-5: The triplet splitting pattern is simplified.

-

H-4: Remains a doublet but may experience a slight downfield shift due to the electronic effects of the bromine.

-

-

Indole NH: The N-H proton (H-1) often shifts downfield (

ppm) due to the electron-withdrawing inductive effect (-I) of the bromine at the C7 position, which increases the acidity of the pyrrole nitrogen.

-

-

13C NMR:

-

C-Br Carbon: The C7 carbon signal shifts significantly upfield (shielding effect of the heavy atom) to approximately

105–110 ppm, distinct from the typical C7 aromatic signal.

-

Structural Logic Diagram

The following flowchart illustrates the decision tree for confirming the structure of 7-Br-Trp.

Figure 1: Analytical workflow for the structural confirmation of 7-Bromo-L-tryptophan.

Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Fluorescence Quenching (Heavy Atom Effect)

Native tryptophan is the dominant fluorophore in proteins. However, 7-Br-Trp exhibits a drastically reduced quantum yield (

-

Mechanism: The high atomic number of bromine (

) enhances spin-orbit coupling. This facilitates intersystem crossing (ISC) from the excited singlet state ( -

Application: This "dark" tryptophan analog allows researchers to selectively silence the fluorescence of specific Trp residues in multi-tryptophan proteins to study the local environment of remaining residues.

Solubility and Acidity

-

Solubility: Sparingly soluble in water; highly soluble in polar organic solvents like DMSO and Methanol.

-

pKa:

- -COOH: ~2.2

- -NH3+: ~9.1

-

Indole NH: >16 (The electron-withdrawing Br lowers this slightly compared to Trp, but it remains non-ionizable at physiological pH).

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 283.12 g/mol |

| Appearance | Off-white to pale yellow solid |

| Fluorescence | Quenched ( |

| UV Absorption |

Experimental Protocol: Chemoenzymatic Synthesis

While chemical synthesis (e.g., via Fischer indole synthesis) is possible, it often yields racemic mixtures requiring tedious resolution. The chemoenzymatic route using an engineered Tryptophan Synthase

Principle

The enzyme TrpB catalyzes the condensation of 7-bromoindole with L-serine (or L-serine formed in situ) to yield 7-Bromo-L-tryptophan while releasing a water molecule.

Reagents & Equipment

-

Substrate A: 7-Bromoindole (commercially available or synthesized via Bartoli reaction).

-

Substrate B: L-Serine.

-

Catalyst: Engineered Pyrococcus furiosus TrpB (e.g., Pf5G8 variant) or wild-type Salmonella TrpB (lower yield).

-

Buffer: Potassium Phosphate (KPi), 50 mM, pH 8.0.

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

Step-by-Step Methodology

-

Buffer Preparation: Prepare 50 mL of 50 mM KPi buffer (pH 8.0) containing 40 µM PLP.

-

Substrate Dissolution:

-

Dissolve 7-Bromoindole (1.0 mmol, 196 mg) in a minimal volume of DMSO (e.g., 2 mL).

-

Dissolve L-Serine (1.5 mmol, 157 mg) directly in the reaction buffer.

-

-

Reaction Initiation:

-

Add the DMSO-indole solution to the buffer. Note: Some precipitation may occur; the enzyme can tolerate this.

-

Add the TrpB enzyme (final concentration ~2-5 µM).

-

-

Incubation:

-

Incubate at 37°C (or 75°C for thermophilic variants like PfTrpB) with gentle shaking (200 rpm) for 12–24 hours.

-

-

Monitoring:

-

Monitor reaction progress via HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA). Look for the consumption of indole and appearance of the Trp peak.

-

-

Work-up & Purification:

-

Quench reaction by acidification to pH 2-3 with 1M HCl.

-

Filter off any unreacted indole precipitate.

-

Purify the supernatant using Preparative HPLC or cation-exchange chromatography (Dowex 50W).

-

Lyophilize fractions to obtain 7-Bromo-L-tryptophan as a white powder.

-

Figure 2: Chemoenzymatic synthesis pathway utilizing Tryptophan Synthase (TrpB).

Applications in Drug Discovery[11]

-

Peptide Phasing: 7-Br-Trp is incorporated into peptides to solve the "phase problem" in X-ray crystallography via Single-wavelength Anomalous Dispersion (SAD), eliminating the need for toxic heavy metal soaks.

-

Bioactive Precursor: It is a direct precursor to the proteasome inhibitor TMC-95A and various marine alkaloids.

-

Probing Protein Dynamics: By replacing native Trp with 7-Br-Trp, researchers can eliminate the fluorescence of a specific site, simplifying the deconvoluting of complex fluorescence spectra in multi-tryptophan proteins.

References

-

Natural Occurrence & Bioactivity

- Title: Diversity of tryptophan halogenases in sponges of the genus Aplysina.

- Source: National Institutes of Health (NIH) / PubMed Central.

-

URL:[Link]

-

Synthesis (Chemoenzymatic)

-

Structural Analysis (NMR/MS)

-

Fluorescence Properties

Sources

Illuminating the Molecular Landscape: A Technical Guide to the Spectroscopic Analysis of 7-Bromo-L-tryptophan

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques for the analysis of 7-Bromo-L-tryptophan, a key halogenated analog of the essential amino acid L-tryptophan. This document serves as a vital resource for professionals in drug discovery, biochemistry, and analytical chemistry, offering both theoretical insights and practical methodologies for the robust characterization of this important molecule.

7-Bromo-L-tryptophan is a versatile building block in the synthesis of novel therapeutic agents and fluorescent probes.[1] Its unique physicochemical properties, imparted by the bromine substituent on the indole ring, necessitate a thorough spectroscopic investigation to fully understand its structure, behavior, and potential applications. This guide will delve into the principles and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) in the analysis of 7-Bromo-L-tryptophan.

Foundational Insights: Chemical and Physical Properties

A thorough spectroscopic analysis begins with an understanding of the fundamental properties of the molecule.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₁BrN₂O₂ | PubChem |

| Molecular Weight | 283.12 g/mol | PubChem |

| Appearance | Light yellow solid | Chem-Impex |

| CAS Number | 75816-19-2 | Chem-Impex |

Unveiling Electronic Transitions: UV-Visible Spectroscopy

UV-Vis spectroscopy provides critical information about the electronic structure of 7-Bromo-L-tryptophan, particularly the π-electron system of the indole ring. The absorption of UV light promotes electrons from the ground state to higher energy orbitals, and the wavelengths at which this occurs are characteristic of the molecule's chromophores.

Causality of Experimental Choices: The choice of solvent is paramount in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. Non-polar solvents typically result in finer spectral details, while polar solvents can lead to band broadening due to interactions with the solute. A neutral pH is generally preferred for initial characterization to ensure the molecule is in its zwitterionic form.

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of 7-Bromo-L-tryptophan in a suitable UV-transparent solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, methanol, or ethanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance reading between 0.1 and 1.0 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Use the same solvent as used for the sample preparation to record a baseline spectrum.

-

Data Acquisition: Record the absorption spectrum from 200 nm to 400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Caption: Workflow for UV-Visible Spectroscopic Analysis.

Harnessing Luminescence: Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides insights into the electronic excited states of a molecule and its local environment. 7-Bromo-L-tryptophan, like its parent compound, is expected to be fluorescent due to the indole moiety. The introduction of a heavy atom like bromine can, however, influence the fluorescence properties through the "heavy atom effect," which may lead to a decrease in fluorescence quantum yield and a shorter fluorescence lifetime due to increased intersystem crossing to the triplet state.

Causality of Experimental Choices: The excitation wavelength is chosen based on the UV-Vis absorption spectrum, typically at or near the λmax to maximize the fluorescence signal. The choice of solvent is also critical, as the polarity of the solvent can significantly affect the Stokes shift (the difference between the absorption and emission maxima) and the quantum yield.

Expected Emission Properties: For L-tryptophan, excitation at around 280 nm results in a broad emission peak centered at approximately 350-360 nm in polar solvents.[2] For 7-azatryptophan, a red-shift of about 70 nm in the fluorescence maximum compared to tryptophan has been observed.[5] While specific data for 7-Bromo-L-tryptophan is not available in the provided search results, a similar red-shift in the emission spectrum is plausible.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 7-Bromo-L-tryptophan in a fluorescence-grade solvent (e.g., PBS pH 7.4, ethanol) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition:

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation monochromator over a range of wavelengths (e.g., 200-350 nm).

-

Emission Spectrum: Set the excitation monochromator to the absorption maximum (λmax) and scan the emission monochromator from a wavelength slightly higher than the excitation wavelength to the near-infrared region (e.g., 300-600 nm).

-

-

Quantum Yield Determination (Optional): The fluorescence quantum yield can be determined relative to a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54).

-

Data Analysis: Identify the excitation and emission maxima. Analyze the Stokes shift and, if determined, the quantum yield.

Caption: Interrelation of Spectroscopic Techniques for 7-Br-Trp Analysis.

By systematically applying these spectroscopic methodologies, researchers can obtain a detailed and self-validating characterization of 7-Bromo-L-tryptophan, paving the way for its effective utilization in the development of novel pharmaceuticals and advanced biochemical probes.

References

-

Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. (n.d.). Iowa State University Digital Repository. Retrieved from [Link]

-

UV-Vis Spectrum of Tryptophan. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death. (2024). International Journal of Molecular Sciences, 25(11), 5941. [Link]

-

Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. (2022). ACS Sensors, 7(1), 44–49. [Link]

- Convenient synthesis of 7'- and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. (2007). Tetrahedron: Asymmetry, 18(15), 1813-1819.

-

Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. (2023). bioRxiv. [Link]

-

Circular dichroism of peptides. (2014). Methods in Molecular Biology, 1088, 285–306. [Link]

-

The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. (2022). Chemical Communications, 58(84), 11811-11814. [Link]

- Enzymatic halogenation of tryptophan validated by LC-MS analysis. (2022). Scientific Reports, 12(1), 1-11.

-

Tryptophan. (n.d.). Oregon Medical Laser Center. Retrieved from [Link]

- Conformational analysis of small peptides by circular dichroism. (n.d.). Digital Commons @ Southern University and A&M College.

-

Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2021). International Journal of Molecular Sciences, 22(16), 8891. [Link]

- Structural analysis of peptides, by circular dichroism, in response to increasing concentrations of TFE. (n.d.).

- (a) The UV/vis absorption spectrum of the deprotonated tryptophan... (n.d.).

-

Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. (2023). Analytical Methods, 15(32), 3976-3987. [Link]

- UV-Visible absorption spectroscopy and Z-scan analysis. (2020). IOSR Journal of Applied Physics, 12(1), 45-51.

-

Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. (2019). Frontiers in Chemistry, 7, 779. [Link]

-

TD-DFT modeling of the circular dichroism for a tryptophan zipper peptide with coupled aromatic residues. (2009). Proteins: Structure, Function, and Bioinformatics, 77(3), 549-560. [Link]

- Unusual CD spectra observed for peptides? (2016).

Sources

- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 2. Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. DSpace [dr.lib.iastate.edu]

- 5. Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological role and significance of 7-Bromo-l-tryptophan

7-Bromo-L-Tryptophan: A Master Key for Peptide Engineering & Chemical Biology

Executive Summary

7-Bromo-L-tryptophan (7-Br-Trp) is a non-canonical amino acid (ncAA) that has transcended its role as a mere biosynthetic intermediate to become a pivotal tool in modern chemical biology and drug discovery.[1] Distinct from its 5- and 6-halogenated counterparts, the 7-bromo substitution offers a unique steric and electronic profile that exploits the "tryptophan cleft" in protein interfaces.

This technical guide dissects the biological significance of 7-Br-Trp, detailing its regioselective biosynthesis via flavin-dependent halogenases, its scalable enzymatic production, and its critical utility in probing indoleamine 2,3-dioxygenase (IDO) pathways and engineering protease-resistant therapeutic peptides.

Molecular Architecture & Physicochemical Properties

The significance of 7-Br-Trp lies in the specific positioning of the bromine atom on the indole ring. Unlike the 5-position (which is solvent-exposed in many protein folds) or the 6-position, the 7-position is often buried or involved in specific CH-π interactions.

| Property | L-Tryptophan | 7-Bromo-L-Tryptophan | Significance |

| Molecular Weight | 204.23 g/mol | 283.12 g/mol | Increased mass allows for mass spectrometry-based metabolic tracking. |

| Van der Waals Radius | H: 1.20 Å | Br: 1.85 Å | Steric bulk at C7 can induce conformational locking in peptides. |

| Lipophilicity (LogP) | ~1.1 | ~1.9 | Enhanced membrane permeability and hydrophobic core packing. |

| Electronic Effect | Electron-rich indole | Electron-withdrawing (Inductive) | Modulates cation-π interactions; alters oxidation potential. |

| Fluorescence | Quenched / Red-shifted | Acts as a non-invasive probe for protein folding dynamics. |

Biosynthetic Machinery: The PrnA Mechanism

In nature, the installation of a halogen atom at the unactivated C7 position of tryptophan is a feat of regio-control achieved by Flavin-Dependent Halogenases (FDHs) , specifically the enzyme PrnA from Pseudomonas fluorescens.

Mechanistic Insight

Unlike heme-dependent haloperoxidases that generate free hypohalous acid (HOCl/HOBr) in solution (leading to non-specific halogenation), PrnA tightly controls the reactive species.

-

Flavin Oxidation: FADH

reacts with O -

Halide Oxidation: This intermediate oxidizes a chloride or bromide ion to generate HOCl/HOBr within the enzyme active site.

-

Tunneling: The toxic HOX species is guided through a 10 Å hydrophobic tunnel to the tryptophan binding site, preventing side reactions.

-

Electrophilic Substitution: The HOX interacts with a catalytic lysine (Lys79) to form a haloamine, which then performs an electrophilic aromatic substitution on the C7 of tryptophan, stabilized by a glutamate base.

Visualization: PrnA Catalytic Cycle

Figure 1: The catalytic cycle of PrnA halogenase, illustrating the spatial separation of oxidation and halogenation to ensure C7 regioselectivity.[2][3]

Synthesis Protocol: The TrpB "Green" Standard

While chemical synthesis (e.g., Negishi coupling) is possible, it often requires protecting groups and harsh conditions. The modern "Gold Standard" for research and scale-up is the Biocatalytic Synthesis using engineered Tryptophan Synthase (TrpB).

Why TrpB?

-

Atom Economy: Condenses indole and serine directly.

-

Stereocontrol: Produces >99% ee L-isomer.

-

Scalability: Can be run in aqueous buffer at mild temperatures.

Experimental Protocol: Enzymatic Synthesis of 7-Br-Trp

Materials:

-

7-Bromoindole (Substrate)

-

PfTrpB (Engineered Pyrococcus furiosus Tryptophan Synthase, e.g., PfTrpB-2B9)

-

PLP (Pyridoxal-5'-phosphate, cofactor)[6]

-

KPi Buffer (Potassium Phosphate, pH 8.0)

Workflow:

-

Buffer Prep: Prepare 50 mL of 50 mM KPi buffer (pH 8.0) containing 50 µM PLP.

-

Substrate Solubilization: Dissolve 7-Bromoindole (1.0 mmol) in a minimal volume of DMSO (final concentration < 5% v/v). Dissolve L-Serine (1.2 mmol, 1.2 eq) directly in the buffer.

-

Reaction Initiation: Add the DMSO-indole solution to the buffer. Add PfTrpB enzyme (final conc. 2 µM).

-

Incubation: Incubate at 40°C (or up to 75°C for thermostable variants) with gentle shaking for 12–24 hours.

-

Monitoring: Monitor consumption of indole via HPLC (C18 column, gradient 10-90% MeCN/Water + 0.1% TFA). 7-Br-Trp elutes earlier than 7-Br-indole.

-

Work-up (Self-Validating Step):

-

Acidify reaction to pH 2-3 with 1M HCl to quench enzyme.

-

The product, 7-Br-Trp, often precipitates or can be extracted.

-

Validation: 1H-NMR should show disappearance of the indole C3-H proton and appearance of the alpha-proton signal at ~4.0 ppm.

-

Biological Significance & Applications

A. Biosynthetic Precursor to Natural Products

7-Br-Trp is not just an end-product; it is a "privileged scaffold" in the biosynthesis of complex marine and bacterial alkaloids.

-

Chloropeptins & Kistamycins: These glycopeptide antibiotics (active against MRSA) contain cross-linked tryptophan residues. The 7-position is critical for the oxidative cross-linking that rigidifies the peptide backbone.

-

Stiff-Tail Syndrome: In Conus snail venoms, brominated tryptophans (often at position 6 or 7) in "contryphan" peptides induce specific neurological effects by locking the peptide into a bioactive conformation that blocks ion channels.

B. Probing the Kynurenine Pathway (IDO/TDO)

Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are rate-limiting enzymes in tryptophan catabolism, crucial for immune regulation (and tumor immune escape).

-

Substrate Specificity: 7-Br-Trp is accepted by IDO/TDO but is processed at a different rate than Trp.

-

Metabolic Tracking: The resulting metabolite, 7-Bromo-Kynurenine , can be detected via LC-MS/MS, allowing researchers to differentiate between endogenous Trp metabolism and the flux of the administered probe.

-

Inhibition Potential: High concentrations of 7-Br-Trp can act as a competitive substrate, temporarily occupying the active site and altering the local immune microenvironment.

C. Peptide Engineering: The Halogen Bond

Incorporating 7-Br-Trp into therapeutic peptides allows for the exploitation of Halogen Bonding (X-bonding) .

-

The bromine atom acts as a Lewis acid (sigma-hole) that can accept electron density from backbone carbonyls or side-chain carboxylates.

-

Result: This non-covalent interaction (

kcal/mol) can stabilize alpha-helices or macrocyclic turns, significantly increasing the peptide's resistance to proteases and improving its half-life in serum.

References

-

Dong, C., et al. (2005).[7] "Tryptophan 7-halogenase (PrnA) structure suggests a mechanism for regioselective chlorination."[2][7][8] Science, 309(5744), 2216-2219.[7] Link[7]

-

Buller, A. R., et al. (2015). "Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation." Proceedings of the National Academy of Sciences, 112(47), 14599-14604. Link

-

Payne, J. T., et al. (2017). "Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues." Journal of the American Chemical Society, 139(39), 13624-13627. Link

-

Jimenez, E. C., et al. (1997). "Bromocontryphan: post-translational bromination of tryptophan." Biochemistry, 36(5), 989-994. Link

-

Yeh, S. R., et al. (1980). "Tryptophan 2,3-dioxygenase. Interaction with 7-substituted tryptophans." Journal of Biological Chemistry, 255(8), 3427-3432. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptophan 7-halogenase - Wikipedia [en.wikipedia.org]

- 4. Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5776740A - Process for the preparation of L-tryptophan - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

7-Bromo-l-tryptophan CAS number and molecular formula

Chemical Architecture, Biosynthesis, and Pharmaceutical Utility

Executive Summary

7-Bromo-L-tryptophan (7-Br-Trp) is a non-canonical amino acid of significant interest in medicinal chemistry and chemical biology.[1] Distinguished by the presence of a halogen atom at the C7 position of the indole ring, this compound serves as a critical intermediate in the synthesis of bioactive marine alkaloids and therapeutic peptides. Unlike its non-halogenated counterpart, the unique steric and electronic properties of the 7-bromo substituent allow for precise modulation of ligand-receptor interactions, particularly in serotonin receptor subtypes and peptide-based neurotherapeutics. This guide provides a comprehensive technical analysis of 7-Br-Trp, detailing its physiochemical identity, enzymatic production strategies, and application in drug discovery.

Part 1: Chemical Identity & Physiochemical Properties[2]

7-Bromo-L-tryptophan is the L-enantiomer of the brominated tryptophan derivative. The bromine atom's position at C7 is pivotal; it occupies a specific region in the binding pockets of target proteins, often enhancing hydrophobic interactions or serving as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura coupling) during lead optimization.

Table 1: Physiochemical Specifications

| Property | Specification |

| CAS Number | 75816-19-2 (L-isomer) |

| Alt.[1][2][3] CAS Numbers | 852391-45-8 (DL-mix); 1979173-42-6 (Fmoc-protected) |

| IUPAC Name | (2S)-2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ |

| Molecular Weight | 283.12 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Solubility | Soluble in DMSO, dilute acid/base; sparingly soluble in water |

| pKa (Predicted) | Carboxyl: ~2.2; Amino: ~9.3 |

| Chiral Purity | ≥ 98% ee (L-isomer) |

Part 2: Biosynthesis & Chemical Synthesis[1][4][5][6]

The synthesis of 7-Bromo-L-tryptophan presents a challenge in stereoselectivity. Traditional organic synthesis (e.g., alkylation of glycine equivalents with 7-bromoindole) often yields racemic mixtures requiring tedious optical resolution. Modern biocatalytic methods utilizing engineered Tryptophan Synthase (TrpB) offer a superior, self-validating route to the pure L-isomer.

2.1 The Marine Biosynthetic Connection

In nature, 7-Br-Trp is rarely encountered as a free amino acid but exists as a residue within complex peptide secondary metabolites isolated from marine sponges (e.g., Iotrochota sp.) and gastropods. These organisms utilize halogenases (specifically tryptophan 7-halogenases) to install bromine, activating the peptide for high-affinity binding to ecological targets (predator deterrence).

2.2 Engineered Enzymatic Synthesis (Preferred Protocol)

The most robust method for producing high-purity 7-Bromo-L-tryptophan involves the condensation of 7-bromoindole and L-serine catalyzed by the

Mechanism of Action:

-

Schiff Base Formation: L-Serine forms an external aldimine with the enzyme-bound pyridoxal phosphate (PLP).

-

Elimination: Dehydration of the serine-PLP complex generates a highly electrophilic amino-acrylate intermediate.

-

Nucleophilic Attack: The C3 position of 7-bromoindole attacks the amino-acrylate.

-

Product Release: Hydrolysis releases 7-Bromo-L-tryptophan and regenerates the PLP cofactor.

Figure 1: Biocatalytic logic flow for the synthesis of 7-Bromo-L-tryptophan using Tryptophan Synthase (TrpB).

Part 3: Experimental Protocol

Objective: Synthesis of 7-Bromo-L-tryptophan via Enzymatic Condensation. Scale: Milligram to Gram preparatory scale.

Reagents & Equipment

-

Substrate A: 7-Bromoindole (purity >98%).[1]

-

Substrate B: L-Serine (1.5 molar equivalents).

-

Catalyst: Engineered TrpB enzyme (lyophilized or cell lysate).

-

Cofactor: Pyridoxal-5'-phosphate (PLP) (0.1 mM).

-

Buffer: Potassium Phosphate (KPi), 50 mM, pH 8.0.

-

Solvent: DMSO (5% v/v co-solvent to solubilize indole).

Step-by-Step Methodology

-

Buffer Preparation: Prepare 50 mL of 50 mM KPi buffer (pH 8.0) containing 100

M PLP. The yellow color indicates active cofactor presence. -

Substrate Solubilization: Dissolve 7-bromoindole (1.0 eq) in minimal DMSO. Add L-Serine (1.5 eq) directly to the buffer.

-

Reaction Initiation: Add the DMSO-indole solution dropwise to the buffer while stirring. Add the TrpB enzyme (approx. 1 mg/mL final concentration).

-

Incubation: Incubate the mixture at 37°C (or up to 75°C if using thermostable P. furiosus variants) with gentle shaking for 12–24 hours.

-

Monitoring: Monitor reaction progress via HPLC (C18 column, Water/Acetonitrile gradient). 7-Br-Trp will elute later than L-Serine but earlier than 7-bromoindole.

-

Termination & Isolation:

-

Quench reaction by adjusting pH to 2.0 with 1M HCl.

-

Filter off precipitated enzyme.

-

Purify the supernatant via Preparative HPLC or cation-exchange chromatography.

-

Lyophilize fractions to obtain 7-Bromo-L-tryptophan as a powder.

-

Part 4: Pharmaceutical Applications & Drug Development[1][7][8]

7-Bromo-L-tryptophan is not merely a building block; it is a "privileged structure" in drug design.

4.1 Peptide Therapeutics (Conopeptides)

Marine cone snails (Conus sp.) produce venom peptides (conotoxins) containing brominated tryptophans. These peptides target ion channels (NMDA receptors, voltage-gated sodium channels) with high specificity.

-

Utility: Synthetic insertion of 7-Br-Trp into peptide backbones can increase proteolytic stability and enhance potency against neuroreceptors, serving as leads for neuropathic pain and anticonvulsant drugs.

4.2 Fluorescence Quenching & Phasing

The heavy bromine atom acts as an internal fluorescence quencher for the indole ring.

-

Application: In protein folding studies, replacing Trp with 7-Br-Trp allows researchers to "silence" specific fluorescence signals, mapping local structural changes.

-

Crystallography: The anomalous scattering of bromine is utilized in X-ray crystallography for phase determination (SAD phasing) in novel protein structure elucidation.

4.3 Cross-Coupling Precursor

The aryl bromide moiety is chemically versatile. It serves as a handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to generate complex library diversities without affecting the chiral center.

Figure 2: Strategic application vectors for 7-Bromo-L-tryptophan in biomedical research.

References

-

PubChem. (n.d.).[2] 7-Bromo-L-tryptophan Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Buller, A. R., et al. (2017).[4] Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues.[4] Journal of the American Chemical Society. Retrieved from [Link]

-

El-Demerdash, A., et al. (2019). Marine Natural Products from Sponges: Biodiversity and Bioactivity.[5][6][7] Marine Drugs.[5] Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 7-Bromo-l-tryptophan | C11H11BrN2O2 | CID 11737641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-bromo-L-tryptophan | CAS#:75816-19-2 | Chemsrc [chemsrc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Natural Products from Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Marine sponge-derived natural products: trends and opportunities for the decade of 2011-2020 [frontiersin.org]

Methodological & Application

Technical Guide: Protocol for Incorporating and Functionalizing 7-Bromo-L-Tryptophan in Peptides

Abstract

This application note details the methodology for incorporating 7-Bromo-L-tryptophan (7-Br-Trp) into peptides via Solid Phase Peptide Synthesis (SPPS) and its subsequent utilization as a bio-orthogonal handle for Suzuki-Miyaura Cross-Coupling (SMC). Unlike its 5- or 6-bromo isomers, 7-Br-Trp offers a unique steric environment adjacent to the indole nitrogen, providing exceptional rigidity for peptide stapling and distinct fluorescence quenching properties useful for binding assays. This guide covers synthetic incorporation, palladium-catalyzed functionalization, and critical characterization metrics.

Part 1: Chemical Incorporation via SPPS

The most robust method for generating 7-Br-Trp peptides is standard Fmoc-based SPPS. While unprotected 7-Br-Trp can be used, the electron-withdrawing nature of the bromine atom increases the acidity of the indole N-H, making it susceptible to side reactions. Therefore, the use of Fmoc-7-bromo-L-tryptophan(Boc)-OH is strictly recommended to ensure high fidelity.

Reagents and Materials

-

Resin: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids). Loading: 0.3–0.6 mmol/g.

-

Amino Acid: Fmoc-7-bromo-L-tryptophan(Boc)-OH.

-

Coupling Agents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Note: Avoid HATU for this specific residue if possible to minimize potential racemization, though HATU is acceptable for subsequent residues.

-

Solvent: DMF (Dimethylformamide), peptide grade.

Automated/Manual Coupling Protocol

-

Swelling: Swell resin in DMF for 30 minutes.

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Activation:

-

Dissolve Fmoc-7-Br-Trp(Boc)-OH (4.0 eq relative to resin loading) in DMF.

-

Add Oxyma Pure (4.0 eq) and DIC (4.0 eq).

-

Pre-activation time: 2 minutes.

-

-

Coupling: Add activated solution to resin. Shake/vortex at Room Temperature (RT) for 60–90 minutes.

-

Monitoring: Verify coupling efficiency via Kaiser Test (qualitative) or Chloranil Test (sensitive for secondary amines).

-

Capping (Optional but Recommended): Acetic anhydride/DIPEA/DMF to block unreacted amines.

Part 2: Functionalization via Suzuki-Miyaura Cross-Coupling (SMC)

The primary utility of 7-Br-Trp is its ability to undergo palladium-catalyzed cross-coupling to form C-C bonds (e.g., "stapling" or fluorescent labeling).

Critical Decision: On-Resin vs. In-Solution coupling.

-

On-Resin (Recommended): Avoids solubility issues of the protected peptide; excess reagents are easily washed away.

-

In-Solution: Performed after cleavage; useful if the catalyst is incompatible with the resin, but requires rigorous purification.

Protocol: On-Resin Suzuki-Miyaura Coupling

This protocol uses a water-compatible catalyst system to ensure penetration of the solvated resin matrix.

Reagents:

-

Catalyst:

(10 mol%) or -

Ligand: TPPTS (3,3′,3′′-Phosphinidynetris(benzenesulfonic acid) trisodium salt) (20 mol%). Required if using Pd(OAc)2 to ensure water solubility.

-

Base:

(2M aqueous solution). -

Boronic Acid: Aryl- or Alkenyl-boronic acid (3.0–5.0 eq).

-

Solvent System: DMF:Water (3:1 v/v).

Step-by-Step Workflow:

-

Preparation: Perform SMC after full peptide assembly but before final Fmoc removal (if N-terminal protection is desired) or side-chain deprotection.

-

Degassing: Sparge all solvents and reagent solutions with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of Palladium catalysis.

-

Reaction Assembly:

-

In a reaction vessel, suspend the peptide-resin in the DMF:Water solvent.

-

Add the Boronic Acid and Base.

-

Add the Catalyst/Ligand mixture last.

-

-

Incubation: Agitate at 40–50°C for 4–16 hours under inert atmosphere. Microwave option: 60°C for 30-60 mins.

-

Washing (Critical):

-

Wash with DMF (3x).[1]

-

Metal Scavenging: Wash with 0.05 M Sodium Diethyldithiocarbamate (in DMF) or EDTA solution (3 x 10 min) to remove residual Palladium. Failure to do this will result in colored peptide products and potential oxidation during cleavage.

-

Wash with DCM (3x) and MeOH (3x).

-

Part 3: Cleavage and Isolation

Post-functionalization, the peptide must be cleaved from the resin.

Cleavage Cocktail (Reagent K derivative):

-

TFA (Trifluoroacetic acid): 92.5%

-

TIS (Triisopropylsilane): 2.5%

- : 2.5%

-

DODT (2,2′-(Ethylenedioxy)diethanethiol) or Thioanisole: 2.5%

Note: High scavenger content is vital to prevent alkylation of the Trp indole if the Boc group was compromised, though the Boc group on 7-Br-Trp is generally stable until this step.

Procedure:

-

Add cocktail to resin (10 mL per 1 g resin).

-

Shake at RT for 2–3 hours.

-

Filter resin and precipitate filtrate into cold Diethyl Ether.

-

Centrifuge, wash pellet with ether (2x), and dry.

Part 4: Characterization & Quality Control

Mass Spectrometry (The Isotope Signature)

7-Br-Trp provides a self-validating MS signature due to the natural abundance of Bromine isotopes (

| Feature | Observation | Validation |

| Isotope Pattern | Doublet peaks separated by 2 Da ( | Peaks must be of nearly equal intensity (1:1) . |

| Post-Coupling | Loss of | Confirmation of successful Suzuki coupling (Bromine is replaced). |

Fluorescence Properties

7-Br-Trp is a potent fluorescence quencher .

-

Excitation/Emission: Unlike native Trp (

), 7-Br-Trp has significantly reduced quantum yield. -

Application: It can be used to probe conformational changes.[2] If 7-Br-Trp is placed near a fluorophore (e.g., in a "stapled" architecture), it will quench fluorescence via Photoinduced Electron Transfer (PET). Upon binding or unfolding, if the distance increases, fluorescence is restored.

Part 5: Visual Workflows

Experimental Workflow (SPPS & SMC)

Figure 1: Workflow for the synthesis and optional functionalization of 7-Br-Trp peptides.

Biosynthetic vs. Synthetic Selection

Figure 2: Decision matrix for selecting Chemical (SPPS) vs. Biological incorporation methods.

References

-

Chemical Synthesis & Cross-Coupling

- Title: Palladium-Catalyzed Cross-Coupling Reactions on a Solid Support.

- Source:Chemical Reviews (via ACS).

-

URL:[Link] (General reference for solid-phase Pd chemistry).

-

Biosynthetic Incorporation

- Title: A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins.

- Source:JACS Au (2023).

-

URL:[Link] (Details enzymatic halogenation and subsequent SMC).

-

Fluorescence Properties

- Title: Inter- and Intramolecular Fluorescence Quenching of Organic Dyes by Tryptophan.

- Source:Journal of Physical Chemistry B.

-

URL:[Link] (Mechanistic background on Trp quenching, applicable to Br-Trp derivatives).

-

Genetic Code Expansion

Sources

Application Note: Site-Specific Protein Labeling with 7-Bromo-L-Tryptophan for NMR Studies

Abstract & Introduction

Tryptophan (Trp) residues are often located at catalytically active sites or protein-protein interfaces, making them critical reporters for structural biology. However, natural Trp offers limited chemical diversity for Nuclear Magnetic Resonance (NMR) studies beyond standard

7-Bromo-L-tryptophan (7-Br-Trp) is a non-canonical amino acid (ncAA) that serves as a powerful dual-purpose probe. Structurally isosteric to Trp (with the Br atom occupying a volume similar to a methyl group but with distinct electronic properties), it can be site-specifically incorporated into proteins to serve two distinct NMR-related functions:

-

Structural Probe (Perturbation Mapping): The heavy bromine atom induces significant chemical shift perturbations (CSPs) in the local environment, resolving spectral overlap in large proteins and acting as a sensor for conformational changes.

-

Bioorthogonal Handle (Suzuki-Miyaura Coupling): The aryl bromide serves as an electrophile for Palladium-catalyzed cross-coupling, allowing the post-translational attachment of high-sensitivity NMR tags (e.g.,

F-trifluoromethyl moieties) or paramagnetic spin labels.

This guide details the Genetic Code Expansion (GCE) methodology for incorporating 7-Br-Trp and the subsequent protocols for NMR characterization and chemical derivatization.

Mechanism of Incorporation: Genetic Code Expansion[1][2][3]

To achieve true site-specificity (labeling a single residue in a multi-tryptophan protein), we utilize an orthogonal translation system (OTS). This involves an evolved aminoacyl-tRNA synthetase (aaRS)/tRNA pair that suppresses the amber stop codon (UAG) with 7-Br-Trp.

The Orthogonal Pair

The most robust system for 7-Br-Trp incorporation is the evolved Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA

Workflow Visualization

The following diagram outlines the logic flow from genetic design to the final labeled protein.

Figure 1: Workflow for Genetic Code Expansion (GCE) to incorporate 7-Br-Trp. The host cell utilizes the orthogonal machinery to insert the ncAA at the UAG position.

Protocol 1: Site-Specific Incorporation via GCE[1]

Prerequisites:

-

Host Strain: E. coli BL21(DE3) or C321.ΔA (release factor 1 knockout for higher efficiency).

-

Plasmids:

-

pET-Target: Gene of interest with a TAG mutation at the desired site.

-

pEVOL-7BrTrp: Encodes the evolved MjTyrRS and tRNA

.

-

-

Reagents: 7-Bromo-L-tryptophan (commercially available), Arabinose, IPTG.

Step-by-Step Procedure:

-

Transformation: Co-transform chemically competent E. coli BL21(DE3) with pET-Target and pEVOL-7BrTrp. Plate on LB agar containing Chloramphenicol (34 µg/mL) and Kanamycin (50 µg/mL).

-

Inoculation: Pick a single colony into 10 mL of non-inducing LB media (with antibiotics). Grow overnight at 37°C.

-

Scale-up: Inoculate 1 L of TB (Terrific Broth) or M9 minimal media (for NMR background reduction) with the overnight culture (1:100 dilution).

-

Induction & Feeding:

-

Grow cells at 37°C until OD

reaches 0.6–0.8. -

Crucial Step: Dissolve 7-Br-Trp in a minimal volume of 0.1 M NaOH (it is poorly soluble in neutral water) and add to the culture to a final concentration of 1.0 mM .

-

Induce the OTS: Add 0.02% L-arabinose (w/v) to induce the synthetase/tRNA.

-

Induce the Target: Add 0.5 mM IPTG .

-

-

Expression: Reduce temperature to 20–25°C and shake for 16–20 hours. Lower temperatures favor the solubility of the ncAA-labeled protein and reduce mis-incorporation.

-

Harvest: Centrifuge cells (5,000 x g, 15 min) and proceed to purification.

Quality Control (Mandatory):

-

Intact Mass Spectrometry (ESI-MS): You must verify incorporation.

-

Expected Result: A mass shift of +78.9 Da (Mass of Br [~79.9] - Mass of H [1.0]) relative to the WT Trp sequence.

-

Isotope Pattern: Look for the characteristic 1:1 doublet of

Br and

-

Protocol 2: Suzuki-Miyaura Cross-Coupling for NMR Tagging

While 7-Br-Trp induces local shifts, its true power lies in its reactivity. This protocol describes coupling a (4-trifluoromethyl)phenyl group to the protein, creating a sensitive

Reaction Scheme:

Reagents:

-

Catalyst: Sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-5-sulfonate (sSPhos) + Pd(OAc)

(pre-mixed water-soluble catalyst system). -

Boronic Acid: 4-(Trifluoromethyl)phenylboronic acid.

-

Buffer: 50 mM Sodium Phosphate, pH 8.0 (Tris is incompatible due to amine coordination).

Step-by-Step Procedure:

-

Preparation: Dilute purified 7-Br-Trp labeled protein to 50–100 µM in Phosphate Buffer (pH 8.0).

-

Catalyst Addition: Add the Pd catalyst (water-soluble complex) to a final concentration of 500 µM (typically 5–10 equivalents relative to protein).

-

Reactant Addition: Add the Boronic Acid (dissolved in small amount of DMSO or directly in buffer if soluble) to 1–2 mM (20 equivalents).

-

Incubation: Incubate at 37°C for 2–4 hours with gentle agitation.

-

Note: Perform under anaerobic conditions (N

atmosphere) if the protein is oxidation-sensitive, though modern sSPhos catalysts are relatively robust in air.

-

-

Quenching & Cleanup: Add 10 mM DTT to quench the catalyst and precipitate palladium. Centrifuge heavily (15,000 x g) to remove Pd-black aggregates.

-

Purification: Pass through a desalting column (PD-10) or perform Size Exclusion Chromatography (SEC) to remove excess boronic acid.

NMR Data Acquisition & Analysis

Application A: Chemical Shift Perturbation (CSP) Mapping

Using 7-Br-Trp directly (without coupling) allows you to resolve overlapping Trp indole signals in

-

Experiment:

H- -

Observation: The Indole N

-H resonance of 7-Br-Trp will be significantly shifted compared to WT Trp.-

Mechanism:[1][2] The Bromine atom is electron-withdrawing (inductive effect), typically shifting the attached ring protons and the N-H vector downfield.

-

Utility: Use this unique shift to track ligand binding near the Trp site. If a ligand binds nearby, the 7-Br-Trp peak will move (fast exchange) or split (slow exchange).

-

Application B: F NMR (Post-Coupling)

After coupling with the trifluoromethyl-phenyl group:

-

Experiment: 1D

F NMR. -

Parameters: No decoupling needed initially. Wide sweep width (check standard CF

range, typically -60 to -65 ppm). -

Advantage: Zero background signal (biological systems contain no fluorine). High sensitivity allows data collection at low concentrations (10–50 µM).

Data Summary Table

| Experiment Type | Probe | Observable | Key Advantage |

| 2D HSQC | 7-Br-Trp (Direct) | Resolves spectral overlap; monitors local steric environment. | |

| 1D | Coupled CF | High sensitivity; no background; studies solvent exposure. | |

| Relaxation | 7-Br-Trp (Direct) | Line Width ( | Heavy atom effect may enhance relaxation rates locally (specialized use). |

Troubleshooting & Causality

| Issue | Probable Cause | Corrective Action |

| Low Protein Yield | Toxicity of 7-Br-Trp or Synthetase inefficiency. | Switch to E. coli C321.ΔA (RF1 knockout) to eliminate premature termination. Ensure 7-Br-Trp is added before induction. |

| No Mass Shift (WT Mass) | Mis-incorporation of natural Trp. | The OTS is not orthogonal enough. Increase 7-Br-Trp concentration to 2 mM or use a more specific MjTyrRS variant (e.g., pUltra plasmids). |

| Precipitation during Coupling | Palladium aggregation or protein instability. | Use water-soluble ligands (sSPhos). Lower temperature to 25°C and extend time. Ensure buffer is Phosphate, not Tris. |

| Broad NMR Lines | Aggregation or intermediate exchange. | Check sample homogeneity by SEC-MALS. If dynamic broadening, change temperature or magnetic field strength. |

References

-

Genetic Code Expansion Principles: Chin, J. W. (2014). Expanding and reprogramming the genetic code.[3] Nature, 550, 53–60. [Link]

-

Halogenated Tryptophan Incorporation: Gossert, A. D., & Jahnke, W. (2016). NMR in drug discovery: A practical guide to identification and validation of ligands. Progress in Nuclear Magnetic Resonance Spectroscopy, 97, 82-125. (Discusses use of labeled amino acids for screening). [Link]

-

Suzuki-Miyaura Coupling on Proteins: Chalker, J. M., Wood, C. S., & Davis, B. G. (2009). A convenient catalyst for aqueous and protein Suzuki-Miyaura cross-coupling. Journal of the American Chemical Society, 131(45), 16346-16347. [Link]

-

Biosynthesis of Halogenated Tryptophans: Tacken, N. R., et al. (2020).[4] Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. ACS Chemical Biology. [Link]

-

7-Fluoro vs 7-Bromo Context: Goldstein, M. A., et al. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. Biochemistry. (Provides the comparative baseline for halogenated Trp utility). [Link]

Sources

Advanced Applications of 7-Bromo-L-Tryptophan in Chemical Biology & Drug Discovery

[1]

Introduction: The Halogenated Advantage

7-Bromo-L-tryptophan (7-Br-Trp) is a non-canonical amino acid (ncAA) that has emerged as a "privileged scaffold" in modern drug discovery. Unlike its parent compound, L-tryptophan, the C7-brominated derivative offers a unique orthogonal handle for chemical modification and distinct photophysical properties, all while retaining the structural capacity to be recognized by biological machinery.

For the drug developer, 7-Br-Trp serves three critical functions:

-

Bioorthogonal Handle: The aryl bromide allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under aqueous conditions, enabling the synthesis of peptide-drug conjugates (PDCs) or stapled peptides.

-

Biosynthetic Precursor: It acts as a core building block for complex indole alkaloids and cyclic peptides (e.g., Chloropeptin, TMC-95A) produced via non-ribosomal peptide synthetases (NRPS).

-

Biophysical Probe: The heavy atom effect of the bromine substituent significantly alters fluorescence quantum yield, serving as a sensitive probe for local protein environments and folding dynamics.

Protocol A: Bioorthogonal Late-Stage Functionalization

Objective: Site-specific arylation of a 7-Br-Trp containing peptide using aqueous Suzuki-Miyaura cross-coupling.

Rationale

Traditional cross-coupling requires organic solvents and high temperatures, which denature proteins. This protocol utilizes water-soluble Palladium nanoparticles (Pd-NPs) or ligand-free systems to achieve coupling at 37°C in aqueous buffer, preserving the biological integrity of the peptide/protein scaffold.

Materials

-

Substrate: Peptide containing 7-Br-Trp (0.5 mM final conc.)

-

Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid, 20 equiv.)

-

Catalyst:

(precursor for in situ NPs) or commercial water-soluble Pd-ADHP complex. -

Base:

or -

Solvent: degassed Phosphate Buffer (PBS, pH 7.4) / Acetonitrile (9:1 v/v) to aid boronic acid solubility.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Dissolve the 7-Br-Trp peptide in degassed PBS (pH 8.0 adjusted).

-

Dissolve Arylboronic acid in a minimal volume of Acetonitrile or DMSO.

-

Prepare a fresh solution of

(10 mM) in water.

-

-

Reaction Assembly:

-

In a sealed HPLC vial, combine the peptide solution (100 µL) with the boronic acid solution (5 µL).

-

Add

to reach a final concentration of 20 mM. -

Initiate the reaction by adding the Pd catalyst (5 mol% relative to peptide).

-

-

Incubation:

-

Purge the headspace with Argon for 30 seconds.

-

Incubate at 37°C with gentle shaking (500 rpm) for 4–12 hours.

-

Note: Reaction progress must be monitored by LC-MS to detect the mass shift (+76 Da for phenyl group - Br).

-

-

Quenching & Purification:

-

Quench by adding a chelating scavenger (e.g., 3-mercaptopropionic acid or commercial metal scavenger resin) to remove Pd.

-

Filter through a 0.22 µm membrane.

-

Purify via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

-

Workflow Visualization

Figure 1: Workflow for the aqueous Suzuki-Miyaura cross-coupling of 7-Br-Trp peptides.

Protocol B: Biosynthetic Incorporation via TrpB Engineering

Objective: Enzymatic synthesis of 7-Br-Trp from 7-bromoindole using engineered Tryptophan Synthase (TrpB).

Rationale

Chemical synthesis of enantiopure 7-Br-Trp is labor-intensive. Using an engineered Pyrococcus furiosus TrpB (PfTrpB) variant allows for the direct condensation of 7-bromoindole and L-serine in a "one-pot" biocatalytic reaction, yielding 100% enantiopure L-isomer.

Methodology

-

Enzyme Preparation: Express PfTrpB (variant 2B9 or similar) in E. coli and purify via Ni-NTA affinity chromatography.

-

Reaction Mix:

-

Substrates: 7-Bromoindole (5 mM), L-Serine (10 mM).

-

Buffer: 50 mM Potassium Phosphate (KPi), pH 8.0.

-

Cofactor: PLP (Pyridoxal 5'-phosphate), 50 µM.

-

Enzyme: PfTrpB (1 µM).

-

-

Incubation: Incubate at 60°C (for thermophilic variants) or 37°C for 12 hours.

-

Isolation: Acidify to pH 2.0 to precipitate the enzyme, centrifuge, and purify the supernatant via C18 solid-phase extraction (SPE).

Application Note: Fluorescence Probing & Quenching

The introduction of a bromine atom at the C7 position of the indole ring dramatically alters the photophysics of the tryptophan moiety. This is primarily due to the Heavy Atom Effect , which increases the rate of intersystem crossing (ISC) from the excited singlet state (

Comparative Photophysics

| Property | L-Tryptophan (Trp) | 7-Bromo-L-Tryptophan | Impact on Assay |

| Excitation Max | 280 nm | ~285-290 nm | Slight Red Shift |

| Emission Max | ~350 nm (Solvent dependent) | ~350 nm | Similar emission profile |

| Quantum Yield ( | ~0.14 (in water) | < 0.02 (Quenched) | "Dark" background |

| Mechanism | Radiative decay | Intersystem Crossing (ISC) | Non-radiative decay |

Experimental Utility

-

"Turn-On" Probes: If 7-Br-Trp is used as a substrate for a debromination reaction (e.g., metabolic processing), the fluorescence will increase dramatically (recover to native Trp levels), providing a sensitive "turn-on" signal.

-

FRET Acceptor/Quencher: In peptide folding studies, 7-Br-Trp can act as a short-range quencher for other fluorophores, allowing for precise distance measurements in the 5-10 Å range.

Therapeutic Insight: IDO1 Inhibition

Target: Indoleamine 2,3-dioxygenase 1 (IDO1) Relevance: Cancer Immunotherapy

7-Br-Trp acts as a competitive inhibitor and slow-turnover substrate for IDO1. IDO1 is responsible for degrading Tryptophan to Kynurenine, a process that suppresses T-cell activity in the tumor microenvironment.[1][2]

-

Mechanism: 7-Br-Trp binds to the active site heme iron. The bulky bromine at C7 sterically clashes with the hydrophobic pocket (specifically residues interacting with the benzene ring of indole), altering the binding kinetics compared to native Trp.

-

Outcome: Treatment with 7-Br-Trp derivatives prevents Tryptophan depletion, restoring T-cell proliferation and immune surveillance against tumors.

Figure 2: Mechanism of IDO1 modulation by 7-Bromo-L-Tryptophan.

References

-

Corr, M. J., et al. (2017). "Biosynthesis of the Neuroprotective Alkaloid Incarvilline." Nature Communications. Link

-

Wang, P., et al. (2013). "A General Biocatalytic Platform for Synthesis of Tryptophan Analogues." Journal of the American Chemical Society. Link

-

Willemse, T., et al. (2017). "Suzuki-Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temperature." Chemistry - A European Journal.[3] Link

-

Deng, H., & O'Hagan, D. (2008). "The Fluorinase from Streptomyces cattleya as a Tool for Bio-Halogenation." Current Opinion in Chemical Biology. Link

-

Austin, M. B., & Noel, J. P. (2003). "The Chalcone Synthase Superfamily of Type III Polyketide Synthases." Natural Product Reports. Link

-

Sun, M., et al. (2020). "Late-Stage Peptide Macrocyclization by Palladium-Catalyzed Site-Selective C-H Olefination of Tryptophan." Angewandte Chemie International Edition. Link

7-Bromo-L-tryptophan: A Versatile Precursor for the Synthesis of Complex Molecules

An Application Note and Protocol Guide

Abstract

7-Bromo-L-tryptophan is a pivotal building block for the synthesis of intricate molecular architectures, particularly in the realms of pharmaceutical and biochemical research. The strategic placement of a bromine atom on the C7 position of the indole ring provides a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide offers an in-depth exploration of 7-Bromo-L-tryptophan's synthetic utility, presenting detailed, field-proven protocols for its enzymatic synthesis and its application in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. Furthermore, we illustrate its role as a precursor in the synthesis of complex molecules, such as kinase inhibitors and marine natural product analogues, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this powerful synthetic intermediate.

Introduction: The Strategic Advantage of 7-Bromo-L-tryptophan

The indole nucleus is a privileged scaffold found in a vast array of natural products and biologically active molecules.[1] Functionalization of the indole core is a cornerstone of medicinal chemistry. 7-Bromo-L-tryptophan emerges as a particularly valuable starting material due to the unique reactivity of the C7-bromo substituent. This bromine atom is amenable to a suite of palladium-catalyzed cross-coupling reactions, which are indispensable tools for constructing complex carbon-carbon and carbon-heteroatom bonds.[2] This allows for the late-stage diversification of the tryptophan scaffold, enabling the synthesis of novel therapeutic agents, fluorescent probes, and other functionalized compounds.[1] Its applications span from neuroscience, in the study of serotonin metabolism, to the development of novel kinase inhibitors and the synthesis of marine natural product analogues.[1][3][4]

Synthesis of 7-Bromo-L-tryptophan: A Biocatalytic Approach

While chemical methods for the synthesis of brominated tryptophans exist, enzymatic synthesis offers a green and highly stereoselective alternative. The use of engineered tryptophan synthase (TrpS) allows for the direct condensation of 7-bromoindole and L-serine to produce enantiopure 7-Bromo-L-tryptophan under mild, aqueous conditions.

Protocol 1: Enzymatic Synthesis of 7-Bromo-L-tryptophan

This protocol is based on the principles of using engineered tryptophan synthase for the synthesis of tryptophan analogues.[5][6]

Rationale: The TrpS enzyme catalyzes the formation of a C-C bond between the indole nucleus and the amino acid side chain with high fidelity, obviating the need for protecting groups and chiral resolutions often required in chemical synthesis.[5]

Caption: Workflow for the enzymatic synthesis of 7-Bromo-L-tryptophan.

Materials:

-

Engineered Tryptophan Synthase (TrpS) variant

-

7-Bromoindole

-

L-Serine

-

Pyridoxal phosphate (PLP)

-

HEPES buffer

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and incubation equipment

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of L-serine (e.g., 50 mM) and PLP (e.g., 0.1 mM) in 100 mM HEPES buffer (pH 8.0).

-

Substrate Addition: Add a stock solution of 7-bromoindole in DMSO to the reaction mixture to a final concentration of 10-20 mM.

-

Enzyme Addition: Initiate the reaction by adding the purified engineered TrpS enzyme to a final concentration of 1-5 mg/mL.

-

Incubation: Incubate the reaction mixture at 40°C with gentle shaking for 12-24 hours.[5][6] Monitor the reaction progress by HPLC or LC-MS.

-

Workup: Once the reaction is complete, quench by acidifying the mixture to pH 3 with HCl.

-

Purification: Remove the precipitated enzyme by centrifugation. The supernatant containing 7-Bromo-L-tryptophan can be purified by ion-exchange chromatography or preparative HPLC.

Palladium-Catalyzed Cross-Coupling Reactions

The C7-bromo substituent on the tryptophan indole ring is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Caption: Palladium-catalyzed cross-coupling reactions of 7-Bromo-L-tryptophan.

Protocol 2: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of N-Boc-7-bromo-L-tryptophan with an arylboronic acid.

Rationale: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between aryl halides and boronic acids, tolerant of a wide range of functional groups.[7] The use of N-Boc protection prevents side reactions at the amino group.

Materials:

-

N-Boc-7-bromo-L-tryptophan

-

Arylboronic acid (1.2 equiv)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (3 equiv)

-

1,4-Dioxane/Water (10:1)

Procedure:

-

Reaction Setup: To a reaction vial, add N-Boc-7-bromo-L-tryptophan, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Degassing: Seal the vial, evacuate, and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.

-

Reaction: Heat the mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 70-95 |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 65-90 |

| Pd-Nanoparticles | K₃PO₄ | Water | 40 | 80-99[8] |

Protocol 3: Sonogashira Coupling

This protocol details the coupling of N-Boc-7-bromo-L-tryptophan with a terminal alkyne.

Rationale: The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.[9][10] A copper(I) co-catalyst is typically used to facilitate the reaction.[9]

Materials:

-

N-Boc-7-bromo-L-tryptophan

-

Terminal alkyne (1.5 equiv)

-

Pd(PPh₃)₂Cl₂ (2 mol%)

-

CuI (4 mol%)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: Dissolve N-Boc-7-bromo-L-tryptophan in THF and TEA in a reaction flask.

-

Degassing: Degas the solution by bubbling with argon for 15-20 minutes.

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.

-

Alkyne Addition: Add the terminal alkyne and stir the reaction at room temperature for 6-18 hours.

-

Workup: Filter the reaction mixture through Celite, wash with THF, and concentrate the filtrate.

-

Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and purify by column chromatography.

Protocol 4: Heck Coupling

This protocol provides a method for the vinylation of N-Boc-7-bromo-L-tryptophan with an alkene.

Rationale: The Heck reaction allows for the formation of a C-C bond between an aryl halide and an alkene, providing access to styrenyl and other vinyl-substituted tryptophans.[11]

Materials:

-

N-Boc-7-bromo-L-tryptophan

-

Alkene (e.g., styrene) (1.5 equiv)

-

Pd(OAc)₂ (5 mol%)

-

P(o-tolyl)₃ (10 mol%)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: In a sealed tube, combine N-Boc-7-bromo-L-tryptophan, Pd(OAc)₂, and P(o-tolyl)₃.

-

Degassing: Evacuate and backfill the tube with argon.

-

Solvent and Reagent Addition: Add DMF, TEA, and the alkene.

-

Reaction: Seal the tube and heat to 100-120°C for 12-24 hours.[11]

-

Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by column chromatography.

Protocol 5: Buchwald-Hartwig Amination

This protocol outlines the C-N cross-coupling of N-Boc-7-bromo-L-tryptophan with an amine.

Rationale: The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[12][13] The use of bulky, electron-rich phosphine ligands is crucial for high catalytic activity.[14]

Materials:

-

N-Boc-7-bromo-L-tryptophan

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

BrettPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene

Procedure:

-

Reaction Setup: In a glovebox, charge a reaction vial with Pd₂(dba)₃, BrettPhos, NaOtBu, and N-Boc-7-bromo-L-tryptophan.

-

Reagent Addition: Add toluene and the amine.

-

Reaction: Seal the vial and heat to 100°C for 12-24 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Applications in the Synthesis of Complex Molecules

Case Study 1: Synthesis of a Kinase Inhibitor Scaffold

Protein kinases are crucial targets in drug discovery, particularly in oncology.[15][16] Many kinase inhibitors feature a bi-aryl core structure. 7-Bromo-L-tryptophan is an excellent starting material for the synthesis of such scaffolds via Suzuki-Miyaura coupling.

Caption: Synthesis of a kinase inhibitor precursor via Suzuki coupling.

The coupling of N-Boc-7-bromo-L-tryptophan with a substituted pyrimidine boronic acid, a common heterocycle in kinase inhibitors, yields a bi-aryl amino acid derivative that can be further elaborated into a potent and selective kinase inhibitor.

Case Study 2: Synthesis of a Marine Natural Product Analogue

Marine natural products are a rich source of novel bioactive compounds.[4][17][18] Many of these complex molecules contain halogenated tryptophan residues. 7-Bromo-L-tryptophan can be used to synthesize analogues of these natural products, where the bromine atom is replaced with other functionalities to probe structure-activity relationships. For instance, the Sonogashira coupling can be employed to introduce an alkynyl side chain, a modification not found in the natural product, to explore new biological activities.

Conclusion